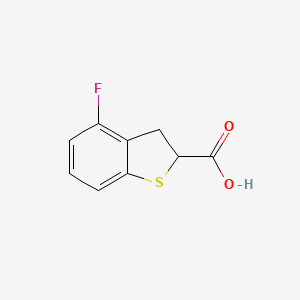

4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Description

4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a benzothiophene core fused with a carboxylic acid group and a fluorine substituent at position 2. This structure combines aromaticity, electron-withdrawing fluorine, and a strained dihydrothiophene ring, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIXALQAHZPUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC(=C21)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1-benzothiophene.

Carboxylation: The final step involves the carboxylation of the fluorinated intermediate to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for creating derivatives with desired properties.

Biology

The compound exhibits significant biological activity , making it a subject of interest in pharmacological research:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes by binding to their active sites, thereby modulating enzymatic activity. This property is crucial for developing therapeutic agents targeting metabolic pathways.

- Receptor Binding : It also interacts with cellular receptors, influencing signal transduction pathways. This mechanism is vital for understanding its potential therapeutic effects in various diseases.

Medicine

Research into the medicinal applications of this compound has identified its potential as:

- Anti-inflammatory Agent : Preliminary studies indicate its efficacy in reducing inflammation through specific biochemical pathways.

- Antimicrobial Activity : The compound has shown promise against certain bacterial strains, suggesting its utility in developing new antibiotics.

Case Studies

Several studies have investigated the applications of this compound:

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits a key enzyme involved in inflammation pathways. The inhibition was quantified using kinetic assays revealing IC50 values that suggest significant potency.

- Antimicrobial Testing : Research conducted on various bacterial strains showed that this compound exhibits antimicrobial properties comparable to established antibiotics. The minimum inhibitory concentrations (MICs) were determined through standard microbiological methods.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

These interactions are mediated by the compound’s structural features, including the fluorine atom and the benzothiophene ring, which enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene Derivatives

a) 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS 26018-71-3)

- Structure : Methyl substitution at position 6 instead of fluorine.

- Impact : The methyl group increases steric bulk and lipophilicity compared to the fluorine substituent. Fluorine’s electronegativity enhances electronic effects (e.g., hydrogen bonding, dipole interactions), which are critical in receptor binding .

- Applications : Used as a building block in kinase inhibitors and anti-inflammatory agents .

b) 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid (CAS 402936-71-4)

Benzofuran Analogs

a) 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS 1597969-88-4)

- Structure : Replaces sulfur with oxygen in the heterocyclic ring.

- Impact : Oxygen’s lower electronegativity compared to sulfur reduces electron-withdrawing effects. Benzofurans generally exhibit lower thermal stability but higher solubility in polar solvents .

- Applications : Explored in antiviral and antibacterial agents .

b) 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic Acid

Fluorinated Aromatic Carboxylic Acids

a) 4-Fluoro-2,6-dimethylbenzoic Acid (CAS 16633-50-4)

- Structure : Benzoic acid derivative with fluorine and methyl substituents.

- Impact : Lacks the heterocyclic thiophene ring, leading to reduced conformational rigidity. The planar benzoic acid structure facilitates crystallization but limits bioavailability .

- Applications : Intermediate in agrochemical synthesis .

b) 4-Fluorothiophene-2-carboxylic Acid (CAS 32431-84-8)

Data Tables

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|

| 4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid | C₉H₇FO₂S | 198.21 (calc.) | Not explicitly listed | Fluorine at position 4 |

| 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | C₁₀H₁₀O₂S | 194.04 | 26018-71-3 | Methyl at position 6 |

| 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid | C₉H₇FO₃ | 196.15 | 1597969-88-4 | Benzofuran core |

| 4-Fluoro-2,6-dimethylbenzoic acid | C₉H₉FO₂ | 168.16 | 16633-50-4 | Planar benzoic acid derivative |

Table 2: Comparative Bioactivity Insights

| Compound Class | Metabolic Stability | Solubility (mg/mL) | Therapeutic Applications |

|---|---|---|---|

| Benzothiophene-carboxylic acids | Moderate–High | ~10–50 (aqueous) | Kinase inhibitors, CNS agents |

| Benzofuran-carboxylic acids | Moderate | ~20–80 (aqueous) | Antiviral, antibacterial |

| Fluorinated benzoic acids | Low–Moderate | ~50–100 (aqueous) | Agrochemical intermediates |

Biological Activity

4-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of this compound is CHFOS, with a molecular weight of 198.21 g/mol. The presence of a fluorine atom enhances its stability and reactivity compared to similar compounds.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It acts by binding to the active sites of specific enzymes, inhibiting their activity and thereby modulating metabolic pathways.

- Receptor Binding : The compound can bind to various cellular receptors, influencing signal transduction pathways that regulate cellular responses.

These interactions are critical for understanding its potential therapeutic applications in various diseases.

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.

- Anticancer Activity : Preliminary research suggests potential anticancer effects, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | Lacks fluorine atom | Different reactivity and biological properties |

| 4-Chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid | Contains chlorine instead of fluorine | Varies in reactivity and biological activity |

| 4-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | Contains a methyl group | Alters hydrophobicity and metabolic stability |

The fluorine atom in this compound significantly enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

- Antimicrobial Screening : A study screened various substituted benzo[b]thiophenes against Staphylococcus aureus, revealing that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties have shown promising results in preclinical models, suggesting that the compound may inhibit pro-inflammatory cytokines .

- Cancer Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid, and what key intermediates are involved?

- Methodology : The synthesis typically involves cyclization of a fluorinated benzothiophene precursor followed by carboxylation. Key intermediates include fluorinated benzothiophene derivatives, such as 4-fluorobenzo[b]thiophene, which are functionalized via palladium-catalyzed coupling or direct carboxylation using CO₂ under high pressure. Purity optimization requires recrystallization in ethanol/water mixtures (1:3 v/v) .

- Data : Melting point (217–220°C) and HPLC purity (>98%) are critical quality markers .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and -NMR to verify fluorine substitution. HPLC with a C18 column (acetonitrile/water gradient) ensures purity, while IR spectroscopy confirms the carboxylic acid moiety (stretching at ~1700 cm) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. A shake-flask method at 25°C can quantify solubility: dissolve 10 mg in 1 mL solvent, filter, and analyze via UV-Vis at 254 nm .

Q. What biological or pharmacological activities have been reported for this compound?

- Methodology : While direct studies are limited, structural analogs (e.g., benzothiophene-2-carboxylic acids) show antimicrobial and anti-inflammatory properties. Researchers can screen activity via microplate assays against bacterial strains (e.g., E. coli, S. aureus) or inflammatory markers (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can reaction yields be improved during fluorination and carboxylation steps?

- Methodology : Optimize fluorination using Selectfluor® in acetonitrile at 80°C (yield: ~75%). For carboxylation, employ a continuous flow reactor with CO₂ (5 bar pressure) and a Pd/C catalyst to achieve >90% conversion. Monitor reaction progress via inline FTIR .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodology : Cross-validate experimental -NMR shifts with density functional theory (DFT) calculations (B3LYP/6-311++G** basis set). Discrepancies may arise from solvent effects or conformational flexibility—use DMSO-d for consistency and compare with NIST reference data .

Q. What experimental design principles apply when studying structure-activity relationships (SAR) for this compound?

- Methodology : Use a factorial design to vary substituents (e.g., fluorine position, dihydro ring saturation). Test variables in vitro (e.g., IC assays) and apply multivariate regression to identify critical structural features. Include positive controls (e.g., flurbiprofen) for bioactivity benchmarks .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform frontier molecular orbital (FMO) analysis using Gaussian 16. Calculate HOMO-LUMO gaps to assess electrophilicity. Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO) to predict regioselectivity .

Q. What mechanistic insights exist for the compound’s degradation under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.